Glycine, N-(3-chloro-o-tolyl)-
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Overview
Description
Glycine, N-(3-chloro-o-tolyl)-: is a chemical compound with the molecular formula C₉H₁₀ClNO₂ and a molecular weight of 199.63 g/mol . It is also known by its alternative name, (3-chloro-2-methylanilino)acetic acid . This compound is characterized by the presence of a glycine moiety attached to a 3-chloro-o-tolyl group, making it a unique derivative of glycine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(3-chloro-o-tolyl)- typically involves the reaction of 3-chloro-2-methylaniline with chloroacetic acid under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of Glycine, N-(3-chloro-o-tolyl)- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of advanced purification techniques such as chromatography and distillation ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(3-chloro-o-tolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like or .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Amines, thiols, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or amines . Substitution reactions can result in the formation of various derivatives depending on the nucleophile used .
Scientific Research Applications
Glycine, N-(3-chloro-o-tolyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Glycine, N-(3-chloro-o-tolyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with receptors on cell surfaces, modulating various cellular processes . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence signal transduction pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
- Glycine, N-(2-chloro-o-tolyl)-
- Glycine, N-(4-chloro-o-tolyl)-
- Glycine, N-(3-bromo-o-tolyl)-
Uniqueness
Glycine, N-(3-chloro-o-tolyl)- is unique due to the specific position of the chlorine atom on the aromatic ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
CAS No. |
90562-55-3 |
---|---|
Molecular Formula |
C9H10ClNO2 |
Molecular Weight |
199.63 g/mol |
IUPAC Name |
2-(3-chloro-2-methylanilino)acetic acid |
InChI |
InChI=1S/C9H10ClNO2/c1-6-7(10)3-2-4-8(6)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13) |
InChI Key |
WXYMSKILUGMGFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC(=O)O |
Origin of Product |
United States |
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